molecular formula C25H20FNO5 B11272515 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

Cat. No.: B11272515
M. Wt: 433.4 g/mol
InChI Key: WIBGXIPHWKRTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzofuran ring, a fluorobenzamide moiety, and dimethoxybenzoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzoic acid with appropriate amine derivatives to form the benzamide structure . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and fluorobenzamide moiety differentiate it from other benzamide derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H20FNO5/c1-14-17-10-9-16(27-25(29)18-6-4-5-7-19(18)26)13-21(17)32-24(14)23(28)15-8-11-20(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29)

InChI Key

WIBGXIPHWKRTEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.